4,5-Difluorobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEWVMQNHBQHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371701 | |
| Record name | 4,5-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-21-3 | |
| Record name | 4,5-Difluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Benzimidazole Heterocyclic Scaffold in Drug Discovery and Materials Science
The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in drug discovery and a versatile component in materials science. doaj.orgcolab.wsnih.gov Its prominence stems from its ability to mimic naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules. mdpi.com This characteristic has been leveraged to develop a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. colab.wsnih.govajptonline.com Several clinically approved drugs feature the benzimidazole core, underscoring its importance in pharmaceutical development. nih.gov
The physicochemical properties of the benzimidazole system, such as its electron-rich nature, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, contribute to its broad utility. colab.wsnih.gov These features enable benzimidazole derivatives to bind effectively to various biological targets. nih.gov Beyond the realm of medicine, the unique electronic and structural characteristics of benzimidazoles make them valuable in materials science for applications such as dyes, pigments, and functional polymers. colab.ws
Strategic Impact of Fluorination on the Benzimidazole Core in Academic Contexts
Fluorination, the process of introducing fluorine atoms into a molecule, is a well-established strategy in medicinal chemistry to enhance the properties of a lead compound. mdpi.com When applied to the benzimidazole (B57391) core, this modification can profoundly influence the molecule's physicochemical and biological characteristics. mdpi.com The high electronegativity of fluorine can alter the electron distribution within the benzimidazole ring system, impacting its acidity, reactivity, and metabolic stability.
A key advantage of fluorination is the potential to improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the introduction of fluorine can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes. In the context of materials science, fluorination of the benzimidazole core has been explored to fine-tune the electronic properties of molecules for applications in organic electronics, such as organic solar cells (OSCs). nih.gov The strategic placement of fluorine atoms can optimize molecular packing and energy level alignment, leading to improved device performance. nih.gov
Overview of Key Research Domains for Difluorobenzimidazole Derivatives
Established and Emerging Synthetic Routes to the this compound Nucleus
The construction of the this compound ring system is primarily achieved through the cyclization of appropriately substituted benzene (B151609) precursors. These methods offer versatile entry points to a range of derivatives.
A cornerstone in the synthesis of the this compound nucleus is the cyclocondensation reaction involving 4,5-difluorobenzene-1,2-diamine. lookchem.comoakwoodchemical.comnih.gov This diamine serves as a critical precursor, readily undergoing reactions with various one-carbon synthons to form the imidazole (B134444) ring.
One common and straightforward method involves the reaction of 4,5-difluorobenzene-1,2-diamine with carboxylic acids. For instance, heating the diamine in formic acid leads to the formation of this compound. thieme-connect.com Similarly, using acetic acid as both a reagent and solvent at elevated temperatures yields 2-methyl-5,6-difluorobenzimidazole, a structural isomer of a substituted this compound. Another established route employs diethoxymethyl acetate (B1210297) for the cyclization reaction. thieme-connect.com
The functionalization of 1,2-diamines with electron-withdrawing groups, such as fluorine, can sometimes result in lower reaction yields and may require longer reaction times for the condensation with 1,2-diketones. researchgate.net A one-pot reductive cyclization of 2-nitroanilines with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst and a catalytic amount of acetic acid has also been reported as an efficient method for producing benzimidazole derivatives in high yields. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 4,5-Difluorobenzene-1,2-diamine | Formic acid | Reflux | This compound | 40-60% | thieme-connect.com |
| 4,5-Difluorobenzene-1,2-diamine | Diethoxymethyl acetate | - | This compound | 28% (total) | thieme-connect.com |
| 2-Nitroanilines | Orthoesters | Pd/C, Acetic acid, RT | Benzimidazole derivatives | 93-94% | researchgate.net |
Note: The table presents examples of reaction conditions and yields for the synthesis of benzimidazole derivatives, including those analogous to this compound.
The synthesis of specific isomers of difluorobenzimidazole often relies on the regioselectivity of reactions on substituted benzene rings. For example, the synthesis of 5,6-difluorobenzimidazole (B1296463) was attempted via the amination of 2,4,5-trifluoronitrobenzene. However, this reaction yielded a mixture of isomers, with the para-displacement product being major, making this route less practical for obtaining the desired 5,6-difluoro isomer in significant quantities. acs.org
The synthesis of various 5-substituted 4,6-difluorobenzimidazoles demonstrates the principle of regioselective synthesis starting from a suitably substituted nitroaniline. thieme-connect.com The fluorine atom in the para-position relative to the nitro group in 2,4,5-trifluoro-6-nitroaniline is susceptible to nucleophilic displacement, allowing for the introduction of various substituents. Subsequent reduction of the nitro group and cyclization affords the desired 5-substituted 4,6-difluorobenzimidazoles. thieme-connect.com
The synthesis of more complex derivatives, such as 2-(methylamino)-4,5-difluorobenzimidazole, is typically achieved through a multistep sequence. A general procedure for the preparation of such compounds involves the use of a microwave-assisted, one-pot reaction. nih.gov In a specific example leading to a related structure, 2,6-dichloropurine (B15474) analogs are reacted with 2-(methylamino)-4,5-difluorobenzimidazole hydrochloride in the presence of N,N-diisopropylethylamine in isopropanol (B130326) under microwave irradiation. This is followed by the addition of morpholine (B109124) to complete the synthesis. nih.gov This approach highlights the utility of the substituted difluorobenzimidazole as a building block in the construction of more elaborate molecular architectures. nih.gov
Chemoenzymatic Synthesis of Difluorobenzimidazole Nucleoside Analogues
The convergence of chemical synthesis and enzymatic catalysis offers a powerful platform for the stereoselective synthesis of nucleoside analogues, which are often challenging to prepare using purely chemical methods.
Purine (B94841) nucleoside phosphorylase (PNP), particularly from E. coli, has proven to be a versatile biocatalyst for the synthesis of benzimidazole nucleosides. thieme-connect.commdpi.comwiley.com This enzyme catalyzes the reversible phosphorolysis of a purine nucleoside donor, generating an α-D-ribose-1-phosphate or α-D-2-deoxyribose-1-phosphate intermediate. d-nb.infomdpi.com This intermediate is then utilized by the enzyme to glycosylate a heterocyclic base acceptor, such as this compound or its derivatives. thieme-connect.comthieme-connect.com
This transglycosylation reaction is a highly efficient method for producing both ribo- and 2'-deoxyribonucleosides of 4,5-difluorobenzimidazoles. thieme-connect.comthieme-connect.com A key advantage of this enzymatic approach is the high stereoselectivity, typically yielding the biologically relevant β-anomers. mdpi.com Interestingly, in the case of asymmetrically substituted benzimidazoles, the formation of regioisomeric N1- and N3-nucleosides has been observed. thieme-connect.commdpi.com The broad substrate specificity of E. coli PNP allows for the glycosylation of a variety of substituted benzimidazoles. mdpi.commdpi.comnih.gov
The efficiency and yield of PNP-catalyzed transglycosylation reactions are influenced by several factors, including substrate concentrations, enzyme concentration, and reaction conditions. mdpi.com Research has shown that high yields, often in the range of 60-90%, can be achieved for the synthesis of difluorobenzimidazole nucleosides. thieme-connect.comthieme-connect.com
Optimization studies have been conducted to maximize the conversion of the benzimidazole base to its corresponding nucleoside. mdpi.com For instance, the ratio of the glycosyl donor to the base acceptor can be adjusted to drive the reaction towards product formation. mdpi.com The concentration of the PNP enzyme also directly impacts the reaction rate. mdpi.com In some cases, the addition of a co-solvent like DMSO has been shown to increase the conversion rate for certain benzimidazole substrates. mdpi.com The equilibrium of the phosphorolysis reaction is generally shifted towards nucleoside synthesis, which is a favorable characteristic for these enzymatic transformations. d-nb.info
Table 2: Chemoenzymatic Synthesis of Difluorobenzimidazole Nucleosides
| Benzimidazole Substrate | Glycosyl Donor | Enzyme | Key Findings | Yield | Reference |
| 4,6-Difluorobenzimidazoles | Ribo- and 2'-deoxyribose donors | Recombinant E. coli PNP | Formation of regioisomeric N3-nucleosides detected | 60-90% | thieme-connect.comthieme-connect.com |
| Substituted Benzimidazoles | 3'-Deoxyinosine | Genetically engineered E. coli PNP | Formation of N1- and N3-regioisomers with asymmetrically substituted benzimidazoles | - | mdpi.com |
Analysis of Regioisomeric Product Formation in Nucleosidation
The formation of regioisomeric products during the nucleosidation of asymmetrically substituted benzimidazoles is a known phenomenon. In the case of 4,6-difluorobenzimidazole (B1594451), which is structurally similar to this compound, the use of genetically engineered E. coli purine nucleoside phosphorylase (PNP) in chemo-enzymatic synthesis has been shown to produce a mixture of N1- and N3-regioisomers. mdpi.com This was a notable finding, as it was one of the first instances where the formation of regioisomers was observed in this type of enzymatic reaction. mdpi.com
The ratio of these isomers can be influenced by several factors, including the reaction conditions and the nature of the sugar donor. For instance, in the transglycosylation of 5-substituted 4,6-difluorobenzimidazoles, the formation of N3-nucleosides was also detected. thieme-connect.com The separation and characterization of these isomers are typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
The regioselectivity of glycosylation can also be highly dependent on the structure of the glycosyl donor itself. nih.gov While direct studies on this compound are limited in the provided results, the behavior of similar benzimidazole derivatives suggests that a mixture of N1 and N3 isomers is a likely outcome in many synthetic approaches.
| Substrate | Reaction Type | Key Observation | Reference |
|---|---|---|---|
| 4,6-Difluorobenzimidazole | Chemo-enzymatic (E. coli PNP) | Formation of a mixture of N1- and N3-regioisomers | mdpi.com |
| 5-Substituted 4,6-Difluorobenzimidazoles | Transglycosylation | Detection of N3-nucleoside formation | thieme-connect.com |
Diversification Strategies for the Difluorobenzimidazole Scaffold
Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring
The fluorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for introducing a variety of functional groups onto the benzimidazole core. The electron-withdrawing nature of the imidazole ring, combined with the activating effect of the fluorine atoms, facilitates the attack of nucleophiles. total-synthesis.com
The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. total-synthesis.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The rate-determining step is usually the initial addition of the nucleophile. total-synthesis.com
Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For example, in the synthesis of 5-substituted 4,6-difluorobenzimidazole derivatives, various groups such as methoxy, ethoxy, morpholino, and pyrrolidino have been introduced via nucleophilic substitution of a fluorine atom. thieme-connect.com
Electrophilic and Nucleophilic Modifications of the Imidazole Moiety
The imidazole portion of this compound is amphoteric, meaning it can react with both electrophiles and nucleophiles. nih.gov The N1 and N3 positions of the imidazole ring are nucleophilic and can be readily alkylated or acylated. The acidic proton on the nitrogen atom can be removed by a base, making the nitrogen an even stronger nucleophile. nih.gov
Electrophilic substitution on the imidazole ring is also possible, although it is generally more difficult than on the benzene ring, especially given the deactivating effect of the two fluorine atoms. The C2 position of the imidazole ring is the most likely site for nucleophilic attack. wikidoc.org
Ring Expansion and Annulation Reactions to Form Fused Heterocyclic Systems
Ring expansion and annulation reactions offer a pathway to synthesize more complex, fused heterocyclic systems from the this compound scaffold. One common method for ring expansion is the Buchner reaction, which involves the reaction of a carbene with an aromatic ring to form a cyclopropane (B1198618) intermediate, followed by an electrocyclic ring-opening to yield a seven-membered ring. wikipedia.org While specific examples with this compound are not detailed in the provided search results, this methodology is a general approach for the expansion of aromatic systems. wikipedia.org
Annulation reactions, which involve the formation of a new ring fused to the existing benzimidazole structure, can also be employed. These reactions can lead to the synthesis of various polycyclic aromatic compounds with potentially interesting biological and material properties.
Redox Chemistry of the Benzimidazole Ring System and its Derivatives
The benzimidazole ring system can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of various oxidized derivatives, while reduction can affect the aromaticity of the ring system. The specific redox properties of this compound will be influenced by the presence of the electron-withdrawing fluorine atoms.
Structure-Activity Relationship (SAR) Studies of Fluorinated Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the biological activities of the resulting derivatives compared to their non-fluorinated counterparts. nih.govnih.gov The unique electronic properties, stability, and lipophilicity conferred by fluorine substitution make these compounds valuable for pharmaceutical development. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications influence therapeutic potential.
The position of fluorine atoms on the benzimidazole ring is a critical determinant of biological activity and target selectivity. Even minor changes in the substitution pattern can lead to significant shifts in a compound's efficacy and mechanism of action. mdpi.com For instance, the placement of electron-withdrawing fluorine atoms alters the molecule's electronic environment, which can enhance its binding affinity for specific biological targets like enzymes and receptors. ontosight.ai
Studies comparing different difluorobenzimidazole isomers have highlighted the importance of fluorine placement. In research on dual-site molecular glues for the CDK12-DDB1 protein complex, replacing a dichloro-benzimidazole moiety with this compound (LL-K12-19) or 5,6-difluorobenzimidazole (LL-K12-20) led to a decrease in cyclin K degradation. nih.gov This was attributed to the stronger electron-withdrawing nature of the difluoro-substituents reducing the strength of cation-π interactions, thereby diminishing the gluing effect. nih.gov This demonstrates how the specific arrangement of fluorine atoms directly modulates interaction with protein targets. nih.gov
Furthermore, research on fluorinated benzimidazole derivatives as antimicrobial agents has shown that the position of the fluorine atom on a phenyl side chain affects activity. acgpubs.org For example, a compound with fluorine in the meta-position of a phenyl ring attached to the benzimidazole core showed high activity against Gram-negative bacteria. acgpubs.org Similarly, in urease inhibition studies, the presence of a fluorine atom at the para position of a benzene ring was found to be significant for optimal activity. arabjchem.org While these examples involve fluorophenyl-benzimidazoles rather than direct fluorination on the benzimidazole ring itself, they underscore the principle that fluorine positionality is key to modulating biological interactions and selectivity.
The benzimidazole nucleus is recognized as an outstanding pharmacophore, a molecular framework carrying the essential features responsible for a drug's biological activity. mdpi.com Within the difluorobenzimidazole structure, several features are key to its interactions with biological systems. The core benzimidazole ring system can interact with various enzymes and receptors.
The introduction of difluoro substituents, as in this compound, is a critical pharmacophoric feature. These fluorine atoms enhance lipophilicity and bioavailability while altering the molecule's acidity and metabolic stability. These properties are crucial for a compound's ability to cross biological membranes and reach its target sites. ontosight.ai The difluorobenzimidazole core's ability to bind to target proteins is significant for its biological activity. The electron-withdrawing nature of the fluorine atoms can enhance binding affinity and specificity for molecular targets, leading to the inhibition of enzyme activity or the disruption of protein-protein interactions.
In the context of antiviral research, the benzimidazole structure mimics natural purine nucleosides, allowing it to interfere with viral nucleic acid synthesis. mdpi.com The entire modified nucleoside, consisting of the difluorobenzimidazole base linked to a sugar moiety, constitutes the pharmacophore. Changes to either the benzimidazole ring (e.g., fluorine substitution) or the sugar portion can regulate the biological activity profile. mdpi.com
Antiviral Research with Difluorobenzimidazole-Based Compounds
Benzimidazole derivatives, particularly fluorinated nucleoside analogues, have been a significant focus of antiviral research. researchgate.net They have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV). mdpi.comresearchgate.net
The primary mechanism of action for many antiviral benzimidazole nucleosides against DNA viruses like Herpes Simplex Virus Type 1 (HSV-1) is the inhibition of viral DNA replication. mdpi.com After being activated within the cell via a process called triphosphorylation, these compounds act as competitive inhibitors of the viral DNA polymerase, a crucial enzyme for viral genome replication. mdpi.commdpi.com By mimicking natural nucleosides, they can be incorporated into the growing viral DNA strand, leading to the termination of the chain. mdpi.com
However, some benzimidazole derivatives exhibit different mechanisms. For example, the non-nucleoside compounds 2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo homolog (BDCRB) inhibit human cytomegalovirus (HCMV), another DNA virus, by preventing the processing and maturation of viral DNA concatemers into monomeric genomes. nih.govnih.gov This action targets the viral gene products UL56 and UL89, demonstrating that the benzimidazole framework can be tailored to inhibit different stages of the viral life cycle. nih.gov The antiviral action of 4,6-difluorobenzimidazole derivatives is also believed to involve interference with viral nucleoside metabolism.
The antiviral potential of difluorobenzimidazole-based compounds is evaluated in vitro using cellular models, such as Vero E6 cells (from African green monkey kidney), which are commonly used for virological research. mdpi.comnih.gov These studies determine the compound's efficacy, often expressed as the 50% inhibitory concentration (IC₅₀), and its cytotoxicity (CC₅₀), the concentration that kills 50% of the cells. The ratio of these two values (CC₅₀/IC₅₀) gives the selectivity index (SI), a measure of the compound's therapeutic window. A higher SI indicates greater selectivity for the virus over the host cell.
Several studies have demonstrated the efficacy of fluorinated benzimidazole nucleosides against HSV-1 in Vero E6 cell cultures. mdpi.comthieme-connect.com For instance, 2-amino-5,6-difluoro-benzimidazole riboside showed selective antiviral activity against both wild-type HSV-1 and strains resistant to the common antiviral drug acyclovir. nih.govmuni.cz In one study, this compound had a selectivity index greater than 32. nih.govresearchgate.net Another study reported an IC₅₀ of 104 μM, which was four times lower than that of ribavirin. nih.govfrontiersin.org
The table below summarizes the in vitro anti-HSV-1 activity of selected fluorinated benzimidazole derivatives.
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | SI (Selectivity Index) | Reference(s) |
| 2-Amino-5,6-difluoro-benzimidazole riboside | HSV-1 (wild type) | Vero E6 | 104 | >32 | nih.gov, nih.gov |
| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | HSV-1 (L2) | Vero E6 | 250.92 | 12.00 | mdpi.com |
| 4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | HSV-1 (L2) | Vero E6 | 249.96 | 16.00 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
A key strategy to enhance the antiviral potency of benzimidazole compounds is to convert them into modified nucleosides. ccsenet.org This involves attaching a sugar molecule, such as a ribose or deoxyribose derivative, to the benzimidazole base. mdpi.comccsenet.org These modifications can significantly improve the compound's ability to be recognized and processed by viral enzymes, thereby increasing its inhibitory effect. mdpi.com
The synthesis of these modified nucleosides often employs a chemoenzymatic approach using enzymes like purine nucleoside phosphorylase (PNP) from E. coli. mdpi.comthieme-connect.com This enzyme catalyzes a transglycosylation reaction, transferring a sugar moiety from a donor nucleoside to the fluorinated benzimidazole base. mdpi.com This method has been used to create a series of 3′-deoxyribosides and 2′-deoxy-2′-fluoroarabinosides of substituted benzimidazoles, including 4,6-difluoro- and 4,5,6-trifluoro- derivatives. mdpi.comthieme-connect.comresearchgate.net
Studies have shown that these synthetic nucleosides can exhibit significant and selective anti-herpetic activity. mdpi.comthieme-connect.com For example, 2-amino-5,6-difluorobenzimidazole riboside was found to be active against HSV-1 strains that were resistant to established drugs like acyclovir, cidofovir, and foscarnet, suggesting it could be a valuable candidate for treating resistant infections. nih.govmuni.czresearchgate.net The development of these novel nucleosides, including those derived from this compound, continues to be an important area of medicinal chemistry aimed at discovering more potent and selective antiviral agents. mdpi.comccsenet.org
Anticancer and Antitumor Investigations of Difluorobenzimidazole Analogues
The unique structural properties of benzimidazole, enhanced by fluorine substitution, have made its derivatives a focal point of anticancer research. nih.govresearchgate.netacgpubs.org These compounds are investigated for their ability to selectively target and eliminate cancer cells through various mechanisms. researchgate.net
Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines
Analogues of this compound have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The inclusion of fluorine atoms is often associated with enhanced biological activity. acgpubs.org For instance, certain fluorinated benzimidazole derivatives have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. rsc.org One notable pyrazolylbenzimidazole hybrid, compound 55b, exhibited IC50 values between 0.95 and 1.57 μM across these cell lines. rsc.org
Another study highlighted a benzimidazole derivative, se-182, which showed strong cytotoxic effects on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Similarly, certain 1,2,5-trisubstituted benzimidazole derivatives displayed substantial cytotoxicity in doxorubicin-sensitive (CCRF/CEM) and doxorubicin-resistant (CEM/ADR 5000) cell lines. tandfonline.com For example, compound VIII from this series recorded an IC50 of 3.61 µM in CCRF/CEM cells and 8.13 µM in the resistant CEM/ADR 5000 cells. tandfonline.com
The table below summarizes the cytotoxic activity of various benzimidazole analogues against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) |
| Fluorinated pyrazolylbenzimidazole (55b) | Lung (A549), Breast (MCF-7), Cervical (HeLa) | 0.95–1.57 rsc.org |
| Benzimidazole derivative (se-182) | Liver (HepG2) | 15.58 jksus.org |
| Benzimidazole derivative (se-182) | Lung (A549) | 15.80 jksus.org |
| 1,2,5-trisubstituted benzimidazole (VIII) | Leukemia (CCRF/CEM) | 3.61 tandfonline.com |
| 1,2,5-trisubstituted benzimidazole (VIII) | Doxorubicin-resistant Leukemia (CEM/ADR 5000) | 8.13 tandfonline.com |
| Benzimidazole-1,3,4-oxadiazole (10) | Lung (A549) | 3.31 mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (13) | Breast (MDA-MB-231) | 2.90 mdpi.com |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Modulation
The anticancer effects of difluorobenzimidazole analogues are often rooted in their ability to trigger programmed cell death (apoptosis) and to interfere with the cell division cycle. mdpi.combiomolther.org
Induction of Apoptosis: Several benzimidazole derivatives have been shown to induce apoptosis in cancer cells. mdpi.com For example, a study involving new benzimidazole/1,2,3-triazole hybrids, compounds 6i and 10e, demonstrated that they promote apoptosis by activating pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. frontiersin.org Another investigation found that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives significantly induced both early and late apoptosis in lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.com Specifically, compound 13 led to an 80.24% increase in early-apoptotic and a 5.4% increase in late-apoptotic MDA-MB-231 cells. mdpi.com
Cell Cycle Modulation: In addition to inducing apoptosis, these compounds can halt the cancer cell cycle at various checkpoints, preventing their proliferation. biomolther.org For instance, benzimidazole derivatives have been observed to cause cell cycle arrest at the G0/G1 or G1/S phase in different cancer cell lines. mdpi.combiomolther.org A specific benzimidazole compound, BA586, was found to induce cell cycle arrest in the HCC1937 breast cancer cell line by increasing the levels of p53 and p21 proteins. oncologyradiotherapy.com Similarly, benzimidazole-1,3,4-oxadiazole derivative 13 was shown to induce G1/S arrest in A549 and MDA-MB-231 cells. mdpi.com This disruption of the normal cell cycle progression is a key mechanism contributing to the antiproliferative activity of these compounds. biomolther.org
Antifungal Activity and Pathogen Interaction Mechanisms
Benzimidazole derivatives, including those with fluorine substitutions, are also recognized for their potent antifungal properties. mdpi.comnih.gov Their mechanism of action often involves targeting essential cellular processes in fungal pathogens. nih.govmdpi.com
Disruption of Fungal Nucleic Acid Synthesis Pathways
A primary mechanism for the antifungal action of some benzimidazole-related compounds is the inhibition of nucleic acid synthesis. mdpi.commedchemexpress.com Fluorinated pyrimidines, a related class of compounds, function as antimetabolites. mdpi.com For example, 5-fluorocytosine (B48100) is converted within the fungal cell to 5-fluorouracil, which is then incorporated into RNA, leading to the inhibition of both protein and DNA synthesis. medchemexpress.com This disruption of essential genetic processes ultimately halts fungal growth and proliferation. mdpi.com Studies on 5-fluorouridine (B13573) have shown it interferes with nucleic acid synthesis, which is a likely contributor to its observed antifungal and anti-biofilm activities against Candida species. mdpi.com While many azole antifungals target ergosterol (B1671047) biosynthesis, this alternative mechanism of disrupting nucleic acid pathways presents a valuable strategy for developing new antifungal agents. mdpi.comnih.gov
Drug-Target Interaction (DTI) Analysis and Molecular Recognition
Understanding how a drug molecule binds to its biological target is fundamental for drug design and optimization. frontiersin.orgarxiv.org Computational methods like molecular docking are employed to predict and analyze these interactions, providing insights into binding affinity and selectivity. ijpsr.comukm.my
Ligand-Target Binding Affinity and Selectivity Profiling
The binding affinity, often quantified by metrics like IC50, Ki, or Kd, indicates the strength of the interaction between a ligand (drug) and its target protein. scienceopen.comnih.gov Molecular docking studies on benzimidazole derivatives have helped to elucidate their binding modes with various therapeutic targets. frontiersin.orgnih.gov
For example, docking simulations of benzimidazole/1,2,3-triazole hybrids with the Epidermal Growth Factor Receptor (EGFR) revealed that potent compounds like 6i and 10e exhibit strong binding interactions within the EGFR active site, comparable to the established inhibitor erlotinib. frontiersin.org Another study on benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors used molecular docking to confirm the experimental findings and visualize the binding interactions of the most active compounds within the enzyme's active site. nih.gov
Computational tools are increasingly used to predict these binding affinities, which helps to screen large compound libraries and prioritize candidates for further experimental testing. frontiersin.orgarxiv.org The structural features of the benzimidazole scaffold, such as the difluoro substitution pattern, can be systematically modified to improve binding affinity and selectivity for a specific target, thereby enhancing therapeutic efficacy.
Investigation of this compound as a Moiety in Molecular Glues (e.g., for CDK12-DDB1 Complex Enhancement)
Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. elifesciences.orgbiorxiv.org This strategy has emerged as a powerful tool in drug discovery. researchgate.net One area of focus has been the degradation of Cyclin K, a crucial partner for Cyclin-Dependent Kinase 12 (CDK12). The CDK12-Cyclin K complex plays a significant role in regulating gene transcription, particularly genes involved in the DNA damage response. elifesciences.orgbpsbioscience.com
The degradation of Cyclin K can be achieved by promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. elifesciences.orgnih.gov Small molecules can act as a "glue" to facilitate the formation of a ternary complex between CDK12, the small molecule, and DNA damage-binding protein 1 (DDB1), a component of the E3 ligase. nih.govrsc.org This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. elifesciences.orgnih.gov
Another study explored the replacement of a dichloro-benzimidazole group with this compound in a molecular glue designed to enhance the CDK12-DDB1 complex. nih.gov This substitution led to a decrease in Cyclin K degradation. nih.gov The researchers hypothesized that the stronger electron-withdrawing nature of the difluoro-substituted benzimidazole reduced the strength of cation-π interactions, thereby diminishing the gluing effect. nih.gov
These findings underscore that while the difluorobenzimidazole scaffold is a recognized component in designing molecules that target CDK12, its effectiveness as a molecular glue element is highly dependent on the specific chemical structure and its interactions within the protein-protein interface.
Table 1: Impact of this compound Substitution on Molecular Glue Activity
| Original Moiety | Substituted Moiety | Effect on Cyclin K Degradation | Putative Reason | Reference |
| Dichloro-benzimidazole | This compound | Decreased | Reduced strength of cation-π interactions due to stronger electron-withdrawing groups. | nih.gov |
Interaction with Nucleic Acids and Enzymes Involved in Metabolic Pathways
The benzimidazole core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The addition of difluoro groups can enhance the binding affinity and specificity of these interactions.
Some benzimidazole derivatives are thought to act by competing with natural purines, which can lead to the inhibition of nucleic acid and protein synthesis in bacteria. The 4,6-difluorobenzimidazole isomer, for example, is noted for its ability to mimic natural nucleobases in RNA due to its hydrogen-bonding geometry, allowing for its incorporation into siRNA and ribozymes. Its biological activity is primarily attributed to its interactions with nucleic acids and enzymes involved in their metabolism.
The cytochrome P450 (CYP) system is a major family of enzymes responsible for drug metabolism. numberanalytics.comnih.gov While specific studies detailing the interaction of this compound with the full range of metabolic enzymes are not prevalent in the provided context, the general principle is that such compounds are subject to metabolism by enzymes like the CYP450 family. The fluorine substitutions on the benzimidazole ring are known to influence metabolic stability.
Table 2: Investigated Interactions of Difluorobenzimidazole Derivatives
| Derivative | Interacting Biomolecule/System | Observed or Postulated Effect | Reference |
| 4,6-Difluorobenzimidazole | Nucleic Acids (RNA) | Mimics natural nucleobases, allowing incorporation. | |
| Benzimidazole Derivatives | Bacterial Nucleic Acid/Protein Synthesis | Inhibition through competition with purines. | |
| Benzimidazole Core | Enzymes and Receptors | Potential for inhibition of activity. |
Computational and Theoretical Approaches to 4,5 Difluorobenzimidazole Research
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5-Difluorobenzimidazole. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to provide detailed insights into the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing the geometry of compounds like this compound to find its most stable three-dimensional conformation (lowest energy state). researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved.
Commonly, hybrid functionals such as Becke-3-Lee-Yang-Parr (B3LYP) are paired with basis sets like 6-31G(d,p) to perform these calculations, balancing accuracy with computational cost. researchgate.netnih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) This table presents theoretical data representative of typical DFT outputs for benzimidazole (B57391) derivatives.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-F | 1.35 Å |
| C5-F | 1.35 Å | |
| N1-C2 | 1.38 Å | |
| C2-N3 | 1.32 Å | |
| C4-C5 | 1.37 Å | |
| Bond Angle | F-C4-C5 | 119.5° |
| C4-C5-F | 119.5° | |
| N1-C7a-C3a | 108.0° | |
| Dihedral Angle | F-C4-C5-F | 0.0° |
Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and electronic transitions within a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity; a larger gap generally implies higher stability. youtube.comaimspress.com Analysis of the spatial distribution of these orbitals in this compound can reveal the most probable sites for nucleophilic and electrophilic attack, and helps in understanding intramolecular charge transfer (ICT) processes, which are vital for photophysical properties. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table illustrates the type of electronic property data generated through DFT calculations.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.52 | Region of electron donation (nucleophilic character) |
| LUMO | -1.25 | Region of electron acceptance (electrophilic character) |
| Energy Gap (ΔE) | 5.27 | High kinetic stability, low reactivity |
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. nih.gov For this compound, theoretical calculations can generate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These predicted spectra serve as a powerful tool for interpreting and verifying experimental results. mdpi.com
By calculating the vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions, such as C-F stretching or N-H bending. mdpi.com Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the synthesized compound and its derivatives.
Table 3: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies for this compound This table shows representative data comparing computational predictions with experimental spectroscopic results.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | Imidazole (B134444) Ring | 3145 | 3140 |
| C=N Stretch | Imidazole Ring | 1625 | 1620 |
| C-F Stretch | Benzene (B151609) Ring | 1255 | 1250 |
| C-H Bend | Benzene Ring | 855 | 850 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum calculations focus on the isolated molecule, molecular docking and dynamics simulations explore how this compound interacts with biological systems, which is crucial for applications in medicinal chemistry.
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with the active site of a protein or other macromolecule. nih.govmdpi.com For this compound, docking studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. ukm.my The strength of this interaction is quantified by a docking score or an estimated binding affinity (e.g., ΔG in kcal/mol). researchgate.net
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in the protein or ligand upon binding, offering a more realistic view of the interaction. frontiersin.org
Table 4: Illustrative Molecular Docking Results of this compound with a Target Protein (e.g., a Kinase) This table provides an example of the output from a molecular docking simulation.
| Parameter | Value/Residues |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Inhibition Constant (Ki, est.) | 150 nM |
| Key Hydrogen Bond Interactions | Glu500, Asp593 |
| Key Hydrophobic Interactions | Val482, Leu535, Ala505 |
The this compound scaffold can be utilized in broader drug discovery campaigns through virtual screening and de novo design. Virtual screening involves computationally screening vast libraries of compounds against a biological target to identify potential "hits" that are likely to bind. mdpi.comnih.gov Molecules containing the this compound core could be prioritized in such screenings.
De novo design strategies take this a step further by computationally constructing novel ligands from scratch or by modifying a core scaffold like this compound. nih.gov Algorithms can systematically add or alter functional groups on the benzimidazole ring to optimize interactions with the target's binding site, aiming to design new molecules with enhanced potency and specificity.
Mechanistic Insights from Molecular Dynamics Trajectories
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound in a simulated environment, providing mechanistic insights that are often difficult to capture through experimental methods alone. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing intricate details of molecular interactions, conformational changes, and binding events.
The trajectories generated from MD simulations can be analyzed to understand how the fluorine substitutions at the 4 and 5 positions influence the conformational flexibility of the benzimidazole core and its interactions with its environment. This can provide a mechanistic understanding of its binding affinity and specificity for a particular biological target.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR models are computational tools that correlate the structural or property descriptors of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for predicting the activity and properties of new, unsynthesized compounds, thereby prioritizing experimental work.
The development of predictive QSAR models for the biological activity of this compound derivatives would involve compiling a dataset of analogues with experimentally determined activities against a specific target. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that links the descriptors to the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of novel this compound derivatives, guiding the design of more potent compounds. researchgate.net
Similarly, QSPR models can be developed to predict the material performance of this compound-containing materials, such as polymers or organic electronics. Properties like thermal stability, conductivity, or optical properties could be correlated with structural descriptors, aiding in the design of materials with desired characteristics. researchgate.net
Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |
| DFBI-001 | 154.11 | 1.85 | 38.9 | 5.2 |
| DFBI-002 | 168.14 | 2.10 | 42.1 | 3.8 |
| DFBI-003 | 182.17 | 2.35 | 45.3 | 2.1 |
| DFBI-004 | 196.20 | 2.60 | 48.5 | 1.5 |
The predictive power of QSAR and QSPR models stems from the correlation of specific molecular parameters with the observed activity or property. For this compound, the electronic and steric parameters introduced by the difluoro substitution are of particular interest.
Electronic Parameters: The fluorine atoms are highly electronegative, significantly influencing the electron distribution within the benzimidazole ring. Electronic descriptors such as Hammett constants, partial atomic charges, and dipole moments can quantify these effects. These parameters can be correlated with activities that are sensitive to electronic interactions, such as binding to a target with specific electrostatic requirements.
Steric Parameters: The size and shape of the this compound molecule and its derivatives are described by steric parameters like Taft's steric parameter (Es), molar refractivity (MR), and various topological indices. These parameters are crucial for understanding how the molecule fits into a binding site or packs in a solid-state material. The correlation of these parameters with observed phenomena can reveal the importance of steric hindrance or complementarity for a given application.
A hypothetical QSAR study might reveal that a lower dipole moment and a specific range of molecular volume are correlated with higher biological activity, guiding chemists to synthesize derivatives with these desired properties.
Advanced Algorithms for Drug-Target Interaction Prediction (e.g., Ensemble Deep Learning, Heterogeneous Networks)
Predicting the interaction between a small molecule like this compound and its potential biological targets is a cornerstone of modern drug discovery. Advanced computational algorithms are increasingly being used to tackle this complex challenge with greater accuracy.
Ensemble Deep Learning: Deep learning models, a subset of machine learning, have shown remarkable success in predicting drug-target interactions. researchgate.net Ensemble deep learning further enhances predictive performance by combining the outputs of multiple deep learning models. nih.gov This approach can mitigate the risk of overfitting and improve the robustness of predictions. For this compound, an ensemble of deep neural networks could be trained on large datasets of known drug-target interactions to predict its potential targets. nih.gov
Heterogeneous Networks: Biological systems are complex networks of interacting entities. Heterogeneous networks in this context are graphs that contain different types of nodes (e.g., drugs, proteins, diseases) and edges (e.g., drug-target interactions, protein-protein interactions, drug-disease associations). arxiv.orgarxiv.org By representing this compound and its known properties within such a network, graph-based algorithms can be used to infer novel drug-target interactions. ewadirect.com These methods leverage the global network topology to identify non-obvious relationships. For instance, if this compound is structurally similar to other compounds that target a specific protein, and that protein is implicated in a disease that is also linked to similar compounds, a heterogeneous network approach could predict a high likelihood of interaction between this compound and that protein.
Table 2: Overview of Advanced Algorithms for Drug-Target Interaction Prediction
| Algorithm Type | Description | Potential Application for this compound |
| Ensemble Deep Learning | Combines multiple deep learning models to improve prediction accuracy and robustness. | Predict potential protein targets by learning from large-scale drug-target interaction data. |
| Heterogeneous Networks | Utilizes graph-based models on networks with diverse biological entities to infer relationships. | Identify novel targets by analyzing the compound's position and connections within a complex biological network. |
Coordination Chemistry and Materials Science Applications of Difluorobenzimidazoles
Difluorobenzimidazole as a Ligand in Coordination Compound Design
The benzimidazole (B57391) core is a versatile scaffold in coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand. The nitrogen atoms of the imidazole (B134444) ring serve as primary coordination sites. The introduction of fluorine atoms at the 4 and 5 positions is expected to lower the basicity of the imine nitrogen, potentially altering the stability and electronic structure of the resulting metal complexes compared to their non-fluorinated analogues.
Synthesis and Structural Elucidation of Novel Metal-Difluorobenzimidazole Complexes
The synthesis of metal complexes involving benzimidazole derivatives is well-established, typically achieved through the reaction of a metal salt with the ligand in a suitable solvent, sometimes under solvothermal conditions. rsc.orgnih.gov For instance, various Cu(II), Zn(II), Ni(II), and Ag(I) complexes have been successfully synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives and corresponding metal salts in an ethanol (B145695) solution. libretexts.org The resulting products often exhibit a range of colors and morphologies depending on the metal center and ligand structure. libretexts.org
Structural elucidation is critical to understanding these complexes and is primarily accomplished using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Spectroscopic methods such as FT-IR, UV-Vis, and NMR, along with elemental analysis and mass spectrometry, are routinely used to characterize these compounds and confirm their composition and the coordination of the ligand to the metal center. nih.govrsc.org While specific crystal structures for 4,5-difluorobenzimidazole complexes are not widely reported in the reviewed literature, studies on related fluorinated ligands provide insight into the expected structural features.
Exploration of Metal-Ligand Coordination Modes and Supramolecular Assembly
Benzimidazole-based ligands can coordinate to metal centers in several ways, leading to diverse supramolecular architectures. The coordination mode is influenced by the metal ion's preferred geometry, the steric and electronic properties of the ligand, and the presence of co-ligands. For example, in complexes derived from 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl], cobalt, nickel, and cadmium form dimeric species with hexa-coordinated environments, while copper forms monomeric species with a pentacoordinated environment. rsc.org
The assembly of these individual complex units into larger supramolecular structures is driven by non-covalent interactions. Hydrogen bonding (e.g., N–H⋯O, O–H⋯N) and π–π stacking interactions are crucial in dictating the final crystal packing. rsc.org The fluorine atoms in this compound can introduce additional non-covalent interactions, such as C–H⋯F or F⋯F contacts, which could be leveraged to engineer specific and robust supramolecular assemblies.
Application in Catalysis via Coordination Complexes
Metal complexes are central to the field of catalysis. While direct catalytic applications of this compound complexes are not extensively documented, the broader class of metal-benzimidazole complexes has shown promise. The electronic modifications induced by fluorine substitution can be beneficial for catalysis, as they can alter the redox potential of the metal center and the lability of other coordinated ligands. For instance, modifying the electronic environment of the active metal sites within a catalyst can fine-tune its activity and selectivity for specific organic reactions. The inherent properties of fluorinated ligands make their metal complexes interesting candidates for various catalytic transformations, an area ripe for future exploration.
Integration of Difluorobenzimidazole Derivatives into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting these building blocks. Benzimidazole derivatives, with their rigid structure and available coordination sites, are excellent candidates for use as or incorporation into MOF linkers.
Design and Fabrication of Difluorobenzimidazole-Based MOF Linkers
The design of MOF linkers is a key aspect of creating functional materials. Linkers based on benzimidazole often incorporate additional coordinating groups, such as carboxylates, to facilitate the formation of robust, porous networks. For example, 5-(benzimidazole-1-yl)isophthalic acid has been used to synthesize novel MOFs with Cd(II), Zn(II), Co(II), and Ni(II). rsc.org The fabrication of these materials is typically carried out using solvothermal synthesis, where the metal salt and the organic linker are heated in a high-boiling-point solvent like N,N-dimethylformamide (DMF). scribd.com
While the use of this compound as a primary linker is not yet prominent, its isomer, 5,6-difluorobenzimidazole (B1296463), has been successfully incorporated into a cadmium-based imidazolate framework (CdIF-13). scribd.com The synthesis was adapted from the procedure for the parent benzimidazole-based MOF, where cadmium perchlorate hydrate and a mixture of benzimidazole and 5,6-difluorobenzimidazole were heated in DMF. This demonstrates the feasibility of integrating difluorobenzimidazole units into MOF structures.
Influence of Linker Substitution and Ratio on MOF Architecture and Functionality
The functionalization of linkers with groups like fluorine has a profound impact on the resulting MOF's properties. Fluorination can enhance the hydrothermal stability of MOFs and alter their gas sorption properties. The position of the substituent is crucial; for instance, isomers of a linker can lead to different framework topologies and functionalities due to steric hindrance and electronic effects. researchgate.net
In the case of the mixed-linker CdIF-13 framework containing 5,6-difluorobenzimidazole, the inclusion of the fluorinated linker was confirmed to produce the same sodalite (sod) topology as the parent framework. scribd.com The ratio of the substituted linker to the unsubstituted linker can be varied in the synthesis mixture to systematically tune the properties of the resulting MOF. Such modifications can influence the framework's flexibility, pore environment, and selectivity for gas adsorption. It is reasonable to infer that using the this compound isomer would similarly influence the MOF's characteristics, potentially leading to materials with unique architectural and functional properties due to the different placement of the fluorine atoms.
Below is a table summarizing the synthesis of a mixed-linker MOF using a difluorobenzimidazole derivative.
| Framework | Metal Source | Linkers | Solvent | Temperature | Topology |
| CdIF-13 Derivative | Cd(ClO₄)₂·xH₂O | Benzimidazole & 5,6-Difluorobenzimidazole | DMF | 130 °C | sod |
Applications of Difluorobenzimidazole-Derived MOFs in Gas Adsorption, Separation, and Sensing
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, including their pore size, surface area, and chemical affinity, can be tuned by carefully selecting these components. The introduction of fluorine atoms into the organic linkers is a recognized strategy to enhance the performance of MOFs in applications such as gas adsorption and separation. Fluorination can modify the electronic properties of the framework, leading to stronger interactions with specific gas molecules and improving both selectivity and uptake capacity. rsc.orgnih.gov
While the broader class of fluorinated and imidazole-based MOFs has been extensively studied for these applications rsc.orgrsc.org, specific research into MOFs derived explicitly from the this compound ligand is still an emerging area. The general principles guiding the design of fluorinated MOFs suggest that frameworks built with this compound could exhibit tailored properties for selective gas capture. The fluorine groups can create specific adsorption sites, potentially enhancing the selective capture of CO2 over other gases like N2 and CH4. nih.govmdpi.com
Furthermore, the benzimidazole core provides a site for metal coordination and can impart luminescence to the MOF, a property that is crucial for chemical sensing applications. researchgate.net MOFs that exhibit fluorescence can act as sensors, where the presence of a target analyte interacts with the framework and causes a detectable change in the emission intensity or wavelength. rsc.org The development of MOFs from this compound could therefore lead to selective and sensitive chemical sensors for various environmental or industrial analytes.
Development of Advanced Functional Materials
The unique electronic characteristics of this compound make it a valuable component in the synthesis of a variety of advanced functional materials beyond MOFs. Its incorporation into polymers, dyes, and materials for energy applications allows for the fine-tuning of their physical and chemical properties.
Incorporation of Difluorobenzimidazole Units into Polymeric Systems and Organic Dyes
The integration of benzimidazole units into polymer backbones is a known method for enhancing thermal stability and mechanical properties. When fluorinated benzimidazoles are used, the resulting polymers can gain additional functionalities. A notable example is the synthesis of a fluorinated, benzimidazole-linked, highly conjugated polymer designed for energy storage applications. researchgate.net This polymer is created through the condensation of 2,3,5,6-tetraaminobiphenyl and 1,2,4,5-tetrafluoroterephthalaldehyde, forming a robust structure with ample fluorine substitution. researchgate.net
The chemically stable benzimidazole linkages within the polymer architecture are crucial, as they provide the necessary resilience for subsequent chemical modifications. researchgate.net The presence of fluorine atoms allows for covalent functionalization through mechanisms like nucleophilic aromatic substitution (SNAr), enabling the attachment of other functional groups. researchgate.net This approach has been successfully used to covalently anchor polysulfides to the polymer framework, a key step in creating stable electrodes for sulfur batteries. researchgate.net
In the field of organic dyes, the benzimidazole core is a common structural motif due to its favorable electronic and photophysical properties. researchgate.net While specific dyes based on this compound are not extensively documented, related structures, such as coumarin-benzimidazole hybrids, are known for their fluorescent properties. The incorporation of fluorine can influence the dye's absorption and emission spectra, quantum yield, and stability, suggesting that this compound could be a useful building block for developing novel fluorescent dyes for applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Materials for Energy Storage and Conversion Technologies
The development of next-generation energy storage systems, such as lithium-sulfur (Li-S) and aluminum-sulfur (Al-S) batteries, requires innovative electrode materials that can overcome challenges like the polysulfide shuttle effect, which leads to capacity fading. A fluorinated benzimidazole-linked polymer has been shown to effectively address this issue. researchgate.net
By treating this porous polymer with elemental sulfur at high temperatures, polysulfide chains are covalently bonded to the polymer backbone by replacing the fluorine atoms. This process creates a "sulfurized" polymer that serves as a stable cathode material. The key advantages of this material are:
Covalent Anchoring : The strong covalent bonds prevent the dissolution of polysulfides into the electrolyte, thus mitigating the shuttle effect. researchgate.net
Enhanced Redox Activity : The highly conjugated nature of the benzimidazole polymer facilitates the electronic activation of the anchored polysulfides, promoting efficient redox reactions during battery cycling. researchgate.net
Versatility : This material has demonstrated promise not only in Li-S batteries but also in enabling the development of more sustainable Al-S batteries, which utilize abundant p-block elements for the cathode, anode, and electrolyte. researchgate.net
This application highlights the significant potential of polymers derived from fluorinated benzimidazoles in creating robust and high-performance materials for advanced energy storage technologies.
Exploration of Optical and Electronic Properties in Difluorobenzimidazole-Containing Materials
The optical and electronic properties of materials containing benzimidazole units are of significant interest for applications in optoelectronics. Benzimidazole derivatives are known to be promising fluorescent materials, and their photophysical properties can be tuned through chemical modification. researchgate.netsapub.org The introduction of fluorine atoms at the 4 and 5 positions of the benzimidazole ring is expected to have a pronounced effect on the molecule's electronic structure.
The electron-withdrawing nature of fluorine typically lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can influence the material's absorption and emission wavelengths, as well as its electron-accepting and electron-transporting capabilities. sapub.org
Studies on related imidazole and benzimidazole derivatives provide insight into the expected properties. For instance, various imidazole derivatives exhibit strong luminescence, with their emission properties being influenced by the substituents on the imidazole ring. researchgate.netacademie-sciences.fr Computational studies on complexes of benzimidazole have been used to analyze the HOMO-LUMO gap and intramolecular bonding interactions, which are critical for understanding the electronic behavior of these materials. sapub.org Materials based on this compound could therefore be explored for use as blue-emitting materials or as electron-transporting layers in OLEDs.
Advanced Spectroscopic Characterization of 4,5 Difluorobenzimidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4,5-Difluorobenzimidazole, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the imidazole (B134444) and benzene (B151609) rings. The key proton environments are the C2-proton, the aromatic protons at C6 and C7, and the amine proton at N1.
N1-H Proton: The proton on the nitrogen atom typically appears as a broad singlet in a downfield region, generally between 12.0 and 13.0 ppm, particularly in a non-protic solvent like DMSO-d₆. rsc.org Its broadness is due to quadrupole relaxation and potential intermolecular proton exchange.
C2-H Proton: The proton attached to the C2 carbon of the imidazole ring is expected to resonate as a singlet, typically in the range of 8.0-8.5 ppm. Its chemical shift is influenced by the electronic nature of the entire heterocyclic system.
Aromatic Protons (H-6 and H-7): The two protons on the benzene ring, H-6 and H-7, are adjacent to each other and are influenced by the neighboring fluorine atoms. The strong electron-withdrawing nature of fluorine causes a deshielding effect, shifting these proton signals downfield compared to unsubstituted benzimidazole (B57391).
H-7 is expected to couple with H-6 (³JHH, typically 7-9 Hz) and the fluorine at C-5 (⁴JHF, typically 2-4 Hz).
H-6 is expected to couple with H-7 (³JHH) and the fluorine at C-5 (³JHF, typically 8-10 Hz).
This coupling pattern results in two distinct signals, each appearing as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| N1-H | ~12.5 | br s | - |
| H-2 | ~8.3 | s | - |
| H-7 | ~7.4 | dd | ³JH7-H6 ≈ 8.5 Hz, ⁴JH7-F5 ≈ 3.0 Hz |
| H-6 | ~7.2 | dd | ³JH6-H7 ≈ 8.5 Hz, ³JH6-F5 ≈ 9.0 Hz |
Note: Predicted values are based on general principles for benzimidazoles and fluoroaromatic compounds. Actual values may vary based on solvent and experimental conditions.
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds, offering a wide range of chemical shifts that are highly responsive to the local electronic environment. researchgate.net For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C4 and C5 positions.
The chemical shifts of F-4 and F-5 are influenced by their position on the aromatic ring and their interaction with the fused imidazole ring. These signals will appear as complex multiplets due to various couplings:
Homonuclear Coupling (F-F): The adjacent fluorine atoms will couple to each other, giving rise to a ³JFF coupling constant.
Heteronuclear Coupling (F-H): Each fluorine atom will couple to the nearby aromatic protons, primarily H-6 and H-7, resulting in ³JHF and ⁴JHF couplings.
The analysis of these coupling patterns is crucial for the unambiguous assignment of the fluorine substitution pattern. The magnitude of the coupling constants provides valuable information about the through-bond distances between the coupled nuclei.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Fluorine | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| F-4 | -135 to -145 | m | ³JF4-F5, ⁴JF4-H |
| F-5 | -135 to -145 | m | ³JF5-F4, ³JF5-H6, ⁴JF5-H7 |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for fluoroaromatic compounds.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The most informative feature of this spectrum is the carbon-fluorine coupling, which provides definitive evidence for the location of the fluorine substituents.
Carbons bonded to Fluorine (C-4 and C-5): These carbons will exhibit the most dramatic effect. Their signals will be shifted significantly downfield due to the electronegativity of fluorine and will appear as doublets with very large one-bond coupling constants (¹JCF), typically in the range of 230-260 Hz. ipb.pt
Carbons adjacent to Fluorine (C-3a, C-6): These carbons will show smaller two-bond couplings (²JCF), usually between 15-25 Hz.
Other Aromatic Carbons: Carbons further away will exhibit even smaller long-range couplings (³JCF, ⁴JCF).
Imidazole Ring Carbons: The chemical shifts of C-2, C-3a, and C-7a provide insight into the electronic structure of the heterocyclic portion of the molecule. nih.gov
The combination of chemical shifts and C-F coupling constants allows for the complete and unambiguous assignment of the entire carbon skeleton.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound.
| Carbon | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |
| C-2 | ~142 | s | - |
| C-3a | ~135 | dd | ²JC3a-F4 ≈ 20 Hz, ³JC3a-F5 ≈ 5 Hz |
| C-4 | ~148 | d | ¹JC4-F4 ≈ 245 Hz |
| C-5 | ~146 | d | ¹JC5-F5 ≈ 245 Hz |
| C-6 | ~115 | d | ²JC6-F5 ≈ 20 Hz |
| C-7 | ~110 | s | - |
| C-7a | ~125 | d | ²JC7a-F4 ≈ 15 Hz |
Note: Predicted values are based on general principles and data from analogous fluoroaromatic systems. Multiplicity refers to C-F coupling.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.
N-H Stretching: A prominent, often broad, absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ is characteristic of the N-H stretching vibration. Its broadness is typically indicative of intermolecular hydrogen bonding. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in both rings give rise to a series of characteristic bands in the 1450-1650 cm⁻¹ region.
C-F Stretching: Strong absorption bands in the IR spectrum within the 1100-1300 cm⁻¹ range are characteristic of C-F stretching vibrations, providing clear evidence of fluorination.
Ring Vibrations: Skeletal vibrations of the fused ring system appear throughout the fingerprint region (below 1500 cm⁻¹).
Out-of-Plane Bending: C-H out-of-plane bending vibrations, which are often strong in the IR spectrum, occur in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene ring.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | IR | 3200-3500 | Stretching, often broad due to H-bonding |
| ν(C-H) | IR, Raman | 3000-3100 | Aromatic C-H stretching |
| ν(C=N), ν(C=C) | IR, Raman | 1450-1650 | Ring stretching vibrations |
| ν(C-F) | IR | 1100-1300 | Strong C-F stretching |
| γ(C-H) | IR | 700-900 | Out-of-plane C-H bending |
Due to the fused aromatic ring system, this compound is a rigid, planar molecule, making conformational analysis relatively straightforward. The primary focus of vibrational spectroscopy in this context is the study of non-covalent intermolecular interactions, which are critical in the solid state and in solution.
Hydrogen Bonding: The most significant intermolecular interaction in benzimidazoles is hydrogen bonding between the N-H group of one molecule and the imine nitrogen (N3) of another. This N-H···N interaction leads to the formation of self-assembled chains or dimers in the solid state. This phenomenon is readily observed in IR spectroscopy by a red-shift (shift to lower frequency) and significant broadening of the N-H stretching band compared to the theoretical value for a non-bonded "free" N-H group.
π-π Stacking: The planar aromatic systems of benzimidazole molecules can engage in π-π stacking interactions. While harder to probe directly with vibrational spectroscopy, these interactions influence the crystal packing and can cause subtle shifts in the frequencies of ring vibrational modes. The presence of highly electronegative fluorine atoms modifies the quadrupole moment of the aromatic ring, which can influence the geometry and strength of these stacking interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For aromatic and heterocyclic compounds such as benzimidazole derivatives, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgsci-hub.boxyoutube.com
The electronic absorption spectrum of the parent benzimidazole molecule in ethanol (B145695) shows characteristic absorption bands at approximately 243 nm, 272 nm, and 278 nm. sci-hub.box The introduction of substituents onto the benzimidazole core can cause shifts in the absorption maxima (λmax). For instance, N-Butyl-1H-benzimidazole exhibits absorption peaks at 248 nm and 295 nm. semanticscholar.org A series of (1H-benzimidazol-2-ylmethyl)-N-(phenyl)amine derivatives displayed several absorption bands, with transitions of the benzimidazole moiety observed around 274 nm and 281 nm, and an intramolecular charge-transfer band appearing in the 293–311 nm range. sci-hub.box For this compound, the fluorine atoms, being electron-withdrawing groups, are expected to influence the energy of the molecular orbitals and thus shift the absorption bands, a phenomenon known as a hypsochromic (blue) or bathochromic (red) shift. ijermt.org
Beyond characterizing the molecule itself, UV-Vis spectroscopy is extensively employed to study the binding interactions between benzimidazole derivatives and various substrates, including metal ions and biomolecules like DNA. researchgate.netresearchgate.netnih.gov This is typically done through spectrophotometric titration, where the UV-Vis spectrum of the benzimidazole derivative is monitored upon incremental addition of the binding partner. rsc.orgrsc.org Changes in the absorption spectrum, such as a shift in λmax or a change in molar absorptivity (hyperchromism or hypochromism), indicate an interaction. These changes can be used to determine key binding parameters, including the binding constant (Ka) and the stoichiometry of the complex, often by applying models like the Benesi-Hildebrand equation. rsc.orgrsc.org
Table 1: Representative Electronic Transitions in Benzimidazole Derivatives
| Compound | Solvent | Absorption Maxima (λmax) | Transition Type | Reference |
|---|---|---|---|---|
| Benzimidazole | Ethanol | 243, 272, 278 nm | π → π* | sci-hub.box |
| 2-Methylbenzimidazole | Ethanol | 245, 274, 280 nm | π → π* | sci-hub.box |
| N-Butyl-1H-benzimidazole | Not specified | 248, 295 nm | π → π* | semanticscholar.org |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the characterization of this compound and its derivatives. mdpi.com Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide exceptionally high resolving power and mass accuracy, often to within a few parts per million (ppm). mdpi.comnih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the parent molecule from its measured accurate mass, distinguishing it from other compounds with the same nominal mass. For this compound (C7H4F2N2), the calculated monoisotopic mass is 154.0346 u. HRMS can confirm this exact mass, validating the compound's identity.
In addition to molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to elucidate the structure of the molecule through fragmentation analysis. researchgate.net In this process, the protonated molecule ([M+H]+) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of the benzimidazole core is well-documented and typically involves the sequential loss of neutral molecules of hydrogen cyanide (HCN). researchgate.netscispace.com This characteristic pathway arises from the cleavage of the imidazole ring. researchgate.net For this compound, the fragmentation would be expected to follow this general pathway, with the fluorine atoms influencing the stability of the resulting fragment ions. The initial fragmentation would likely involve the loss of an HCN molecule from the protonated parent ion, followed by the loss of a second HCN molecule. Other potential fragmentations could involve the loss of fluorine-containing species, although the C-F bond is generally strong. The accurate mass measurement of these fragment ions by HRMS allows for the confident assignment of their elemental formulas, enabling a detailed reconstruction of the fragmentation pathway and confirmation of the analyte's structure. researchgate.netjournalijdr.comscispace.com
Table 2: Predicted HRMS Data for [C7H4F2N2+H]+ and Its Major Fragments
| Ion | Formula | Calculated Monoisotopic Mass (u) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]+ | [C7H5F2N2]+ | 155.0424 | Parent Ion |
| [M+H - HCN]+ | [C6H4F2N]+ | 128.0311 | Loss of hydrogen cyanide |
Applications of Advanced Spectroscopic Methods in Analyzing Biomolecular Interactions
The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with biomacromolecules such as proteins and nucleic acids. Advanced spectroscopic methods are crucial for characterizing these non-covalent interactions, providing insights into binding modes, affinity, and the structural consequences of binding. rsc.orgacgpubs.org
Fluorescence Spectroscopy is a highly sensitive technique for studying biomolecular interactions. oup.comoup.com Many benzimidazole derivatives are intrinsically fluorescent, and their emission properties (e.g., intensity, maximum emission wavelength, quantum yield, and lifetime) often change upon binding to a biological target. nih.govresearchgate.net For instance, the fluorescence of a bis-benzimidazole derivative was observed to increase significantly upon binding to the minor groove of DNA. oup.comoup.com This enhancement is attributed to the rigidification of the molecule within the constrained environment of the DNA, which reduces non-radiative decay pathways. nih.gov By performing fluorescence titration experiments—monitoring the change in fluorescence upon addition of a biomolecule—one can determine the binding constant (Ka) and stoichiometry of the interaction. mdpi.com
Circular Dichroism (CD) Spectroscopy is another powerful method, particularly for investigating conformational changes in chiral biomolecules like proteins and DNA upon ligand binding. mdpi.com The interaction of a small molecule with a protein can alter its secondary structure (α-helix, β-sheet content). These changes are reflected in the protein's far-UV CD spectrum. Similarly, binding of a ligand to DNA can induce conformational changes in the DNA structure, which can be detected in its characteristic CD spectrum. nih.govrsc.org For example, the interaction of benzofuran (B130515) derivatives with bovine serum albumin (BSA) was shown to alter the protein's secondary structure, indicating a binding event. mdpi.com
These experimental techniques are frequently complemented by in silico molecular docking studies . nih.gov Molecular docking predicts the preferred orientation and binding mode of a ligand within the binding site of a target macromolecule, providing a structural model to rationalize the spectroscopic data. mdpi.comnih.gov For example, docking studies have helped to confirm that certain benzimidazole derivatives bind within the minor groove of DNA or specific pockets within proteins. nih.govnih.gov The combination of spectroscopic analysis and computational modeling provides a comprehensive understanding of the molecular basis for the biological activity of this compound derivatives. nih.govnih.gov
Table 3: Spectroscopic Methods for Analyzing Biomolecular Interactions
| Spectroscopic Method | Information Obtained | Typical Application Example | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | Binding affinity (Ka), stoichiometry, binding mode, conformational changes | Titration of a benzimidazole derivative with DNA to monitor fluorescence enhancement and determine binding constant. | oup.comoup.comnih.gov |
| Circular Dichroism (CD) | Changes in protein secondary structure, changes in DNA conformation | Monitoring the far-UV CD spectrum of a protein (e.g., serum albumin) upon addition of a benzimidazole ligand. | mdpi.comrsc.org |
| UV-Vis Spectroscopy | Binding affinity (Ka), stoichiometry | Titration of a benzimidazole derivative with DNA or metal ions, observing changes in the absorption spectrum. | researchgate.netresearchgate.net |
Future Research Trajectories and Interdisciplinary Outlook
Rational Design of Highly Selective and Potent Therapeutic Agents
The 4,5-difluorobenzimidazole scaffold is a promising starting point for the rational design of new therapeutic agents. The fluorine substituents can enhance binding affinity to target proteins through non-covalent interactions, such as hydrogen bonds and halogen bonds, and can improve pharmacokinetic properties by blocking metabolic sites.
Future research will likely focus on leveraging these properties to develop highly selective and potent inhibitors for a variety of biological targets. Structure-activity relationship (SAR) studies on related benzimidazole (B57391) derivatives have demonstrated that modifications to the benzimidazole core significantly impact biological activity. For instance, the substitution pattern on the phenyl ring of benzimidazole-based inhibitors has been shown to be critical for selectivity against kinases and other enzymes. The rational incorporation of the 4,5-difluoro substitution pattern into known benzimidazole-based inhibitors could lead to a new generation of drugs with improved efficacy and safety profiles.
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Target Class | Specific Target Example | Rationale for this compound Moiety |
|---|---|---|
| Kinases | BRAF, PI3Kα | The fluorine atoms can form specific interactions with the ATP-binding pocket, potentially increasing potency and selectivity. |
| Viral Enzymes | Herpes Virus DNA Polymerase | Enhanced binding affinity and improved metabolic stability could lead to more effective antiviral agents. |
| Parasitic Enzymes | Plasmodium falciparum targets | The electron-withdrawing nature of the fluorine atoms could alter the electronic profile of the molecule, leading to novel mechanisms of antimalarial action. |
| GPCRs | Thromboxane A2 Receptor | Fine-tuning of receptor-ligand interactions through the unique electronic signature of the difluorinated ring. |
Engineering of Novel Catalytic Systems with Enhanced Efficiency and Sustainability
The benzimidazole core is a well-established component of N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. The electronic properties of the this compound moiety can be harnessed to modulate the catalytic activity of metal complexes. The electron-withdrawing fluorine atoms are expected to increase the acidity of the C2-proton, facilitating the formation of the NHC. Furthermore, the resulting NHC is expected to be more electrophilic, which can influence the catalytic cycle and potentially lead to enhanced reaction rates and selectivities.
Future research directions include the synthesis of novel this compound-based NHC-metal complexes and their application in a variety of catalytic transformations, such as cross-coupling reactions, metathesis, and C-H activation. A key area of investigation will be to understand the structure-performance relationships, correlating the electronic and steric properties of the ligands with their catalytic efficiency and stability. The development of recyclable and sustainable catalytic systems based on these novel ligands is also a significant long-term goal. For example, porous ionic polymers incorporating the this compound scaffold could be explored for heterogeneous catalysis, such as in CO2 cycloaddition reactions.
Development of Advanced Functional Materials with Tunable Properties
The unique photophysical and electronic properties of the this compound core make it an attractive building block for the development of advanced functional materials. The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for n-type organic semiconductor materials.
A notable example is the use of a difluorobenzimidazole group to decorate helical perylene (B46583) diimide dimers (PDI2). rsc.org This modification resulted in a material, FMBI-PDI2, with a deeper LUMO energy level compared to the parent PDI2. rsc.org Organic field-effect transistors (OFETs) fabricated from this material exhibited a remarkable electron mobility of up to 0.13 cm²/Vs. rsc.org
Future research in this area will likely focus on the synthesis of novel polymers and small molecules incorporating the this compound unit for applications in:
Organic Electronics: Development of high-performance n-type and ambipolar organic semiconductors for transistors, solar cells, and light-emitting diodes.
Sensors: The benzimidazole moiety is known to interact with various analytes. The fluorine atoms can modulate these interactions, potentially leading to the development of highly sensitive and selective chemical sensors.
Membranes: Polymers containing fluorinated benzimidazole units could exhibit enhanced thermal and chemical stability, making them suitable for applications in fuel cells and gas separation membranes.
Table 2: Potential Applications of this compound-Based Functional Materials
| Material Type | Potential Application | Key Property Conferred by this compound |
|---|---|---|
| Small Molecules | Organic Field-Effect Transistors (OFETs) | Lowered LUMO energy for enhanced electron transport. |
| Conjugated Polymers | Organic Photovoltaics (OPVs) | Tunable electronic properties for efficient charge separation and transport. |
| Polybenzimidazoles (PBIs) | High-Temperature Polymer Electrolyte Membranes | Increased thermal stability and proton conductivity. |
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery
The vast chemical space that can be explored by derivatizing the this compound scaffold presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and optimization of new molecules with desired properties, reducing the time and cost associated with traditional experimental approaches.
Future research will see the integration of AI/ML in several key areas:
Predictive Modeling: Development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, catalytic performance, and material properties of novel this compound derivatives.
De Novo Design: Utilization of generative models to design new molecules with optimized properties based on the this compound scaffold. These models can learn from existing data to propose novel structures that are likely to be active and possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Reaction Prediction and Synthesis Planning: AI algorithms can be employed to predict the outcomes of chemical reactions and to devise efficient synthetic routes for the preparation of target molecules.
Exploration of New Biological Targets and Disease Indications
While the benzimidazole scaffold is present in numerous approved drugs and clinical candidates, the full therapeutic potential of the this compound moiety remains largely unexplored. Its unique electronic and steric properties may enable the targeting of novel biological pathways and disease indications that have been challenging to address with existing chemical matter.
Future research should focus on screening this compound-based compound libraries against a wide range of biological targets to identify novel activities. This could involve high-throughput screening campaigns against diverse enzyme and receptor panels, as well as phenotypic screening in various disease models. The identification of novel "hits" from these screens would then pave the way for lead optimization programs aimed at developing new therapies for unmet medical needs. The anti-herpetic activity of some fluorinated benzimidazole nucleosides suggests that the 4,5-difluoro substitution pattern could be a valuable addition to the medicinal chemist's toolbox for antiviral drug discovery.
Q & A
Q. What are the common synthetic routes for 4,5-difluorobenzimidazole, and what challenges arise during fluorination?
The synthesis of this compound typically involves cyclocondensation of fluorinated precursors. A widely cited method uses substituted benzaldehydes and amino-triazole derivatives under reflux with glacial acetic acid as a catalyst . Key challenges include achieving regioselective fluorination and avoiding side reactions (e.g., over-fluorination or ring-opening). For instance, fluorination efficiency depends on the electron-withdrawing nature of substituents and reaction time. Optimizing solvent polarity (e.g., DMSO or ethanol) and temperature (reflux at 80–100°C) improves yields (65–85%) .
Q. What purification and characterization techniques are standard for confirming this compound purity?
Post-synthesis purification often employs recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization requires a multi-technique approach:
- 1H/13C NMR : To confirm fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HPLC : For purity assessment (>98% by area normalization) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 168.14 (C8H6F2N2) .
- Melting Point : 250°C (deviations >2°C suggest impurities) .
Advanced Research Questions
Q. How do electronic and steric factors influence the regioselectivity of this compound in Diels-Alder reactions?
Regioselectivity in reactions with dienophiles (e.g., 2-substituted furans) is governed by fluorine's electron-withdrawing effects. Computational studies (M06-2X/6-311+G(2df,p)) reveal that fluorine at C4/C5 increases the electrophilicity of the benzimidazole core, favoring nucleophilic attack at C6/C7 positions . Steric hindrance from bulky substituents (e.g., tert-butyl groups) further shifts selectivity, as seen in product ratios >15:1 for trans isomers . Experimental validation via 2D NMR (COSY, HMBC) is critical to resolve ambiguities .
Q. How can conflicting biological activity data for this compound derivatives be systematically addressed?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:
- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., triazole derivatives) may interfere with assays. Use LC-MS to rule out artifacts .
- Structural analogs : Minor changes (e.g., methyl vs. phenyl substituents) drastically alter activity. Perform SAR studies with >10 derivatives to identify critical functional groups .
- Assay conditions : pH-dependent solubility (logP ≈ 2.1) affects bioavailability. Standardize assays in buffered solutions (pH 7.4) .
Q. What computational strategies are effective in designing this compound-based enzyme inhibitors?
Density functional theory (DFT) and molecular docking (AutoDock Vina) predict binding affinities to targets like kinases or cytochrome P450. Key steps include:
Conformational sampling : Generate 3D structures with Gaussian 09 using B3LYP/6-31G(d).
Docking simulations : Prioritize binding poses with hydrogen bonds to fluorine atoms (ΔG < −8 kcal/mol) .
MD simulations : Validate stability (RMSD < 2 Å over 100 ns) in GROMACS .
Methodological Considerations
Q. How can researchers resolve conflicting NMR data for fluorinated benzimidazole derivatives?
Fluorine's strong electronegativity complicates NMR interpretation. Strategies include:
Q. What experimental designs mitigate fluorinated byproduct formation during scale-up?
To minimize side products (e.g., 4,5,6-trifluoro derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
